molecular formula C16H10ClN3 B5509690 1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5509690
M. Wt: 279.72 g/mol
InChI Key: VLLRTCHEGBVPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C16H10ClN3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline is 279.0563250 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the farnesyl transferase inhibitor 14C-labeled (R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone ([14C]R115777) utilized accelerator mass spectrometry (AMS) to investigate its pharmacokinetics and metabolism in human subjects. The research found significant drug-related 14C present in plasma, urine, and feces, with a mean total recovery of 79.8% in feces and 13.7% in urine, highlighting the drug's elimination pathways and metabolism in humans (Garner et al., 2002).

Neurotoxicity and Convulsant Properties

Quinolinic acid, a neurotoxin, has been the subject of research for its potential involvement in human seizure disorders. A study quantified quinolinic acid in cerebrospinal fluid (CSF) and in spiking and nonspiking regions of surgically resected human temporal neocortex, aiming to understand its role in seizure etiology. The study found no significant differences in quinolinic acid concentrations between focus and nonfocus regions, suggesting a complex relationship with seizure disorders (Heyes et al., 1990).

Potential Therapeutic Uses

The treatment of human malaria has also been explored with compounds related to 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline. Mefloquine hydrochloride, a 4-quinolinemethanol, demonstrated marked activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting its potential as a more effective treatment option for drug-resistant malaria (Trenholme et al., 1975).

Environmental and Health Impact Studies

Research on the environmental organochlorines DDT and PCBs, related in structure to 1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline, has investigated their potential impact on breast cancer risk. A study measuring plasma levels of these compounds in the Nurses' Health Study cohort found no support for the hypothesis that exposure to DDT and PCBs increases the risk of breast cancer, contributing to the discussion on the environmental determinants of cancer (Laden et al., 2001).

Future Directions

The future directions for “1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline” could involve further exploration of its potential as an antiviral and antimicrobial agent . Additionally, its potential as an anticancer agent could be explored further .

Properties

IUPAC Name

1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRTCHEGBVPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.